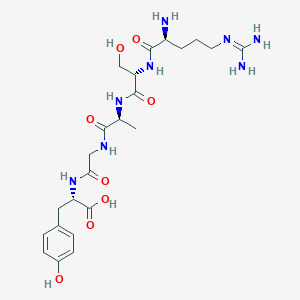
2,3-Dihydro-1H-indene-2,4,7-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1H-indene-2,4,7-triamine is an organic compound with a unique structure that includes an indene backbone with three amine groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-indene-2,4,7-triamine typically involves multi-step organic reactions. One common method starts with the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to yield nitromethylindene. Finally, hydrogenation over palladium on carbon (Pd/C) produces the desired triamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
2,3-Dihydro-1H-indene-2,4,7-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for nucleophilic substitution typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce secondary or tertiary amines.
科学研究应用
2,3-Dihydro-1H-indene-2,4,7-triamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s amine groups make it a candidate for studying enzyme interactions and protein modifications.
Industry: Used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2,3-Dihydro-1H-indene-2,4,7-triamine involves its interaction with various molecular targets, primarily through its amine groups. These interactions can affect enzyme activity, protein binding, and other biochemical pathways. The exact pathways depend on the specific application and the biological context in which the compound is used .
相似化合物的比较
Similar Compounds
- 2,3-Dihydro-1H-indene-1-methanamine
- 4,7-Dimethyl-2,3-dihydro-1H-indene
- 2,3-Dihydro-1H-indene-1-one
Uniqueness
2,3-Dihydro-1H-indene-2,4,7-triamine is unique due to the presence of three amine groups, which provide multiple sites for chemical reactions and interactions. This makes it more versatile compared to similar compounds that may have fewer functional groups .
属性
CAS 编号 |
917805-18-6 |
|---|---|
分子式 |
C9H13N3 |
分子量 |
163.22 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-indene-2,4,7-triamine |
InChI |
InChI=1S/C9H13N3/c10-5-3-6-7(4-5)9(12)2-1-8(6)11/h1-2,5H,3-4,10-12H2 |
InChI 键 |
VYEBBNCFDMPQAM-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC2=C(C=CC(=C21)N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine](/img/structure/B14202338.png)
![N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide](/img/structure/B14202341.png)
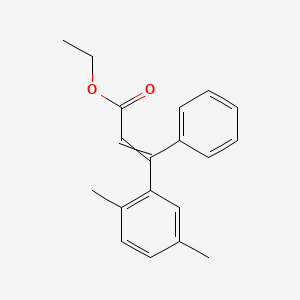
![Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl-](/img/structure/B14202358.png)
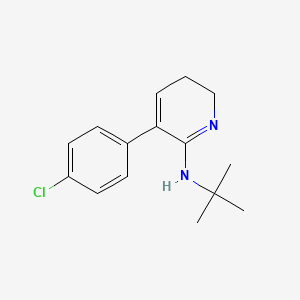
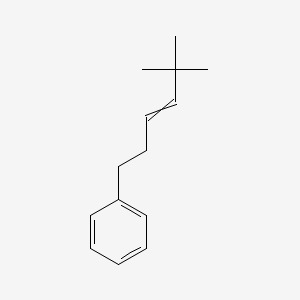
![N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B14202380.png)
![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14202384.png)


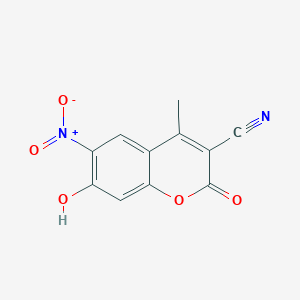
![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)
